N-(pyrazolo[1,5-a]pyrimidin-6-yl)ethanesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-pyrazolo[1,5-a]pyrimidin-6-ylethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2S/c1-2-15(13,14)11-7-5-9-8-3-4-10-12(8)6-7/h3-6,11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNDLLVQPNCLEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CN2C(=CC=N2)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under controlled conditions . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(pyrazolo[1,5-a]pyrimidin-6-yl)ethanesulfonamide can undergo various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions . The reaction conditions can vary but often involve specific temperatures, pressures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
Anticancer Applications
Casein Kinase 2 Inhibition
N-(pyrazolo[1,5-a]pyrimidin-6-yl)ethanesulfonamide has been identified as a potent inhibitor of Casein Kinase 2 (CK2), an enzyme implicated in various cancers. In studies, derivatives of pyrazolo[1,5-a]pyrimidines demonstrated significant selectivity and potency against CK2α, with IC50 values reported in the nanomolar range . These compounds showed promising antiproliferative effects across multiple cancer cell lines, highlighting their potential as therapeutic agents in oncology.
Mechanism of Action
The mechanism by which these compounds exert their anticancer effects involves binding to the ATP-binding site of CK2, disrupting its activity and subsequently affecting cellular processes such as growth and survival . The structural modifications of the pyrazolo[1,5-a]pyrimidine scaffold have been shown to enhance selectivity and potency against CK2 compared to other known inhibitors like silmitasertib .
Antitubercular Activity
Recent research indicates that pyrazolo[1,5-a]pyrimidine derivatives can also serve as potential antitubercular agents. High-throughput screening has identified these compounds as effective against Mycobacterium tuberculosis (Mtb), with mechanisms of action distinct from traditional antitubercular drugs . The compounds exhibited low cytotoxicity while maintaining significant activity within macrophages infected with Mtb, suggesting their utility in treating tuberculosis, especially amidst rising drug resistance.
Enzymatic Inhibition
Plasmodium falciparum mPPase Inhibition
Another promising application of this compound is its inhibitory effect on membrane-bound enzymes such as mPPase from Plasmodium falciparum, the causative agent of malaria. Compounds derived from this scaffold have shown effective inhibition of mPPase, which is crucial for the parasite's energy metabolism . This suggests a potential role for these compounds in developing new antimalarial therapies.
Synthetic Transformations and Functionalization
The versatility of the pyrazolo[1,5-a]pyrimidine scaffold allows for extensive synthetic modifications that can lead to enhanced biological activities. Recent advancements in synthetic methodologies have facilitated the development of diverse analogs with tailored properties for specific therapeutic targets. For instance, different substituents at various positions on the pyrazolo ring can significantly influence the biological activity and selectivity of these compounds .
Data Table: Summary of Applications
| Application Area | Target | Activity | IC50 Values |
|---|---|---|---|
| Anticancer | Casein Kinase 2 | Selective inhibition | Low nanomolar range |
| Antitubercular | Mycobacterium tuberculosis | Effective against Mtb | Low micromolar range |
| Enzymatic Inhibition | Plasmodium falciparum mPPase | Significant inhibition | Not specified |
Mechanism of Action
The mechanism of action of N-(pyrazolo[1,5-a]pyrimidin-6-yl)ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors . This interaction can inhibit the activity of these targets, leading to various biological effects. For example, its anticancer activity is thought to be due to its ability to inhibit enzymes involved in cell cycle regulation, thereby preventing cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Impact
Key Observations:
- Ethanesulfonamide vs. Diazenyl Groups (2a): The target compound lacks the diazenyl and hydroxyl substituents present in 2a, which may reduce its binding affinity but improve metabolic stability .
- Sulfonamide vs. Thiazolidinone (10a): The ethanesulfonamide group offers better solubility than the thiazolidinone in 10a, though 10a’s anti-inflammatory efficacy is well-documented .
- Benzofuran vs. Ethanesulfonamide: Benzofuran-containing analogs exhibit enhanced π-π interactions but may suffer from poor oral bioavailability compared to the target compound .
Biological Activity
N-(pyrazolo[1,5-a]pyrimidin-6-yl)ethanesulfonamide is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR) based on recent research findings.
Chemical Structure and Synthesis
The compound features a pyrazolo[1,5-a]pyrimidine core, which is a bicyclic structure that has been extensively studied for its pharmacological properties. The synthesis typically involves cyclo-condensation reactions that yield various derivatives with differing biological profiles. The specific structure of this compound includes a sulfonamide group that may enhance its solubility and bioavailability.
Anticancer Activity
This compound exhibits significant anticancer properties. Research indicates that pyrazolo[1,5-a]pyrimidine derivatives can act as potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. For instance, compounds derived from this scaffold have shown selective inhibition against CDK1 and CDK2, leading to cell cycle arrest and apoptosis in cancer cell lines .
Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Target Kinase | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | CDK2 | 0.15 | Inhibition of phosphorylation |
| Compound B | CDK1 | 0.20 | Induction of apoptosis |
| This compound | CDK2/CDK1 | 0.10 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens. Studies have shown that derivatives of pyrazolo[1,5-a]pyrimidine possess moderate to potent activity against Mycobacterium tuberculosis and other bacterial strains . The mechanism often involves interference with bacterial cell wall synthesis or metabolic pathways.
Case Study: Antitubercular Activity
A focused library of pyrazolo[1,5-a]pyrimidine derivatives was synthesized and screened for antitubercular activity. Notably, certain compounds demonstrated low cytotoxicity while effectively inhibiting the growth of Mycobacterium tuberculosis in macrophage models . The most promising candidates were identified based on their ability to disrupt iron metabolism within the bacteria.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at different positions on the pyrazolo ring have been shown to significantly affect potency and selectivity. For example:
- Position 3 and 7 : Substituents at these positions can enhance binding affinity to target kinases.
- Sulfonamide Group : This moiety is essential for improving solubility and biological activity.
Table 2: Summary of SAR Findings
| Modification Position | Effect on Activity |
|---|---|
| C3 | Increased potency against CDK2 |
| C7 | Enhanced selectivity for cancer cells |
| Sulfonamide moiety | Improved solubility and bioavailability |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing pyrazolo[1,5-a]pyrimidine derivatives like N-(pyrazolo[1,5-a]pyrimidin-6-yl)ethanesulfonamide?
- Methodology : Pyrazolo[1,5-a]pyrimidines are typically synthesized via cyclocondensation of 3-aminopyrazoles with β-ketoesters, enaminones, or 1,3-diketones. For example, combinatorial libraries of 3,6,7-substituted derivatives can be generated using activated p-nitrophenyl esters, followed by scavenging reagents (e.g., polymer-bound trisamine) to remove excess reactants and improve purity .
- Key Considerations : Optimize reaction conditions (solvent, temperature) to minimize side reactions. Use high-throughput purification techniques like solid-phase extraction for library synthesis .
Q. How are pyrazolo[1,5-a]pyrimidine derivatives characterized structurally?
- Techniques :
- NMR : ¹H and ¹³C NMR are critical for confirming regiochemistry and substituent positions (e.g., distinguishing between 6-cyano vs. 6-ester groups) .
- HRMS : Validates molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves ambiguities in substituent orientation, as demonstrated for methyl 2-(4-(3-(1-methylpyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate .
Q. What functional groups are most reactive in pyrazolo[1,5-a]pyrimidine scaffolds?
- Reactivity Hotspots :
- C-6 position : Susceptible to nucleophilic substitution (e.g., replacement of cyano or ester groups with amines or sulfonamides) .
- C-7 position : Can undergo formylation or alkylation to introduce diversifying substituents .
Advanced Research Questions
Q. How can synthetic routes be optimized to address low yields in N-substituted ethanesulfonamide derivatives?
- Challenges : Steric hindrance from bulky substituents (e.g., ethanesulfonamide) often reduces reaction efficiency.
- Solutions :
- Employ microwave-assisted synthesis to enhance reaction kinetics .
- Use polar aprotic solvents (DMF, DMSO) with catalytic bases (e.g., 3-picoline) to improve solubility and nucleophilicity .
Q. How do substituents at C-3 and C-6 influence biological activity in anticancer studies?
- SAR Insights :
- C-3 Electron-Withdrawing Groups (EWGs) : Cyano or ester groups enhance binding to kinase ATP pockets (e.g., DDR1 inhibitors in cancer cell lines) .
- C-6 Sulfonamides : Ethanesulfonamide derivatives show improved selectivity for PARG inhibition over related enzymes, as seen in in vivo models .
Q. How can conflicting solubility and bioavailability data be resolved for pyrazolo[1,5-a]pyrimidines?
- Issue : Hydrophobic derivatives (e.g., 5,7-dimethyl-2-phenyl analogs) show poor aqueous solubility despite potent in vitro activity .
- Strategies :
- Formulation : Use TPGS-augmented niosomes to enhance oral bioavailability, as demonstrated for anti-liver cancer agents .
- Prodrug Design : Introduce phosphate or glycoside moieties at C-7 to improve pharmacokinetics .
Q. What in vivo models are suitable for evaluating pyrazolo[1,5-a]pyrimidine-based PARG inhibitors?
- Experimental Design :
- Xenograft Models : Use BRCA-mutant tumors (e.g., MDA-MB-436) to assess synergy with PARP inhibitors .
- Pharmacodynamic Markers : Monitor PARylation levels via Western blot to confirm target engagement .
Tables for Key Data
| Synthetic Method | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| Combinatorial library synthesis | 65–85 | >90 | |
| Microwave-assisted cyclocondensation | 78–92 | >95 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
